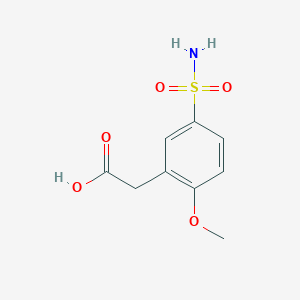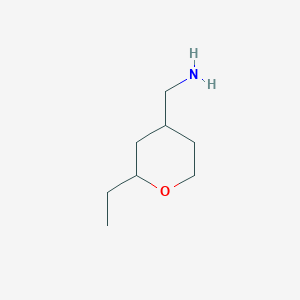
Methyl 2-amino-6-fluorohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-6-fluorohexanoate is an organic compound with the molecular formula C7H14FNO2 It is a derivative of hexanoic acid, where the hydrogen atom at the second position is replaced by an amino group, and the sixth position is substituted with a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-fluorohexanoate typically involves the following steps:
Starting Material: The process begins with hexanoic acid as the starting material.
Fluorination: The sixth position of hexanoic acid is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The second position is then aminated using a suitable amination reagent like ammonia or an amine under catalytic conditions.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using industrial fluorinating agents in large reactors.
Continuous Amination: Employing continuous flow reactors for efficient amination.
Large-Scale Esterification: Utilizing industrial esterification units to produce the final ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-6-fluorohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Azido or thiol-substituted products.
Applications De Recherche Scientifique
Methyl 2-amino-6-fluorohexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-6-fluorohexanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may interfere with metabolic pathways involving amino acids and fatty acids, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-6-chlorohexanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-amino-6-bromohexanoate: Contains a bromine atom in place of fluorine.
Methyl 2-amino-6-iodohexanoate: Iodine atom substitution.
Uniqueness
Methyl 2-amino-6-fluorohexanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its chloro, bromo, and iodo counterparts. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C7H14FNO2 |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
methyl 2-amino-6-fluorohexanoate |
InChI |
InChI=1S/C7H14FNO2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,9H2,1H3 |
Clé InChI |
IBVOHMHALRSVKB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCCCF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















